2,2-Dichloroethenyl phosphorodiamidate
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Overview
Description
2,2-Dichloroethenyl phosphorodiamidate is an organophosphorus compound characterized by the presence of a phosphorodiamidate group. This compound is part of a broader class of chemicals known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloroethenyl phosphorodiamidate typically involves the reaction of phosphorus oxychloride with an appropriate amine compound. The process can be summarized as follows:
Reaction with Phenol: Phosphorus oxychloride reacts with phenol to form a chloro phosphonate ester or diester, depending on the stoichiometry.
Amination: The remaining chlorine substituents react with an amine compound to yield the phosphorodiamidate.
Industrial Production Methods
Industrial production of this compound often employs automated synthesizers to streamline the process. Techniques such as trityl and Fmoc chemistry are used to prepare the activated monomers, which are then coupled on a solid support . This method ensures high efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloroethenyl phosphorodiamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodiamidate oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphorodiamidate amines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or alkyl halides.
Major Products Formed
The major products formed from these reactions include phosphorodiamidate oxides, amines, and substituted phosphorodiamidates. These products have various applications in different fields, including pharmaceuticals and agrochemicals.
Scientific Research Applications
2,2-Dichloroethenyl phosphorodiamidate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dichloroethenyl phosphorodiamidate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, it can modulate biochemical pathways by altering the expression of specific genes .
Comparison with Similar Compounds
Similar Compounds
Phosphoramidates: These compounds share a similar structure with 2,2-Dichloroethenyl phosphorodiamidate, characterized by the presence of a phosphorodiamidate group.
Phosphorothioates: These compounds have a sulfur atom replacing one of the oxygen atoms in the phosphorodiamidate group.
Phosphonates: These compounds contain a phosphonate group instead of a phosphorodiamidate group.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions. Its ability to inhibit enzyme activity and modulate biochemical pathways makes it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
40862-15-5 |
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Molecular Formula |
C2H5Cl2N2O2P |
Molecular Weight |
190.95 g/mol |
IUPAC Name |
1,1-dichloro-2-diaminophosphoryloxyethene |
InChI |
InChI=1S/C2H5Cl2N2O2P/c3-2(4)1-8-9(5,6)7/h1H,(H4,5,6,7) |
InChI Key |
FCZRGECOQLNFPI-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(Cl)Cl)OP(=O)(N)N |
Origin of Product |
United States |
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